
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile
Overview
Description
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile, it is a stable compound at room temperature but may decompose when heated or in contact with strong oxidizing agents . It is soluble in organic solvents . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical balance within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression profiles. This disruption can result in changes in cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further affecting cellular function. The compound’s ability to inhibit cytochrome P450 enzymes is a key aspect of its molecular mechanism, as it alters the metabolism of various substrates within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in research settings .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can alter the metabolism of other compounds and affect overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within the cell. These transport mechanisms can affect the compound’s efficacy and impact on cellular function, highlighting the importance of understanding its transport and distribution dynamics .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and effects .
Biological Activity
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is a compound of significant interest in pharmacological and chemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Cl2N2, characterized by a pyrazine ring with two chlorine substituents and an ethyl group. This unique structure contributes to its reactivity and biological properties.
Biological Activities
Research has demonstrated that this compound exhibits antibacterial , antifungal , and anticancer properties. Below is a summary of its biological activities based on various studies:
Activity | Description |
---|---|
Antibacterial | Effective against certain strains of bacteria, indicating potential as an antibiotic. |
Antifungal | Shows promise in inhibiting fungal growth, although specific strains and mechanisms need further exploration. |
Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action. |
Antibacterial Activity
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics. The compound's mechanism appears to involve interference with bacterial metabolic pathways, possibly through inhibition of specific enzymes or disruption of cell membrane integrity.
Anticancer Potential
Recent investigations into the anticancer potential of this compound have shown promising results in cell line studies. It has been reported to induce apoptosis in certain cancer cells, suggesting a possible role as an anticancer agent. The exact pathways involved remain to be elucidated .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes involved in drug metabolism, potentially affecting the efficacy of other therapeutic agents.
- Receptor Modulation : It may interact with specific receptors or proteins within cells, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in bacteria and fungi.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study conducted on multiple bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
- Fungal Inhibition : In laboratory settings, the compound demonstrated significant antifungal activity against Candida species, indicating its potential for treating fungal infections.
- Cancer Cell Line Studies : Various cancer cell lines treated with the compound showed reduced viability and increased markers of apoptosis compared to untreated controls .
Scientific Research Applications
Medicinal Chemistry
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is being investigated for its potential as a therapeutic agent. Research indicates that it may possess:
- Antimicrobial Activity : Studies have shown effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways related to cancer progression, positioning it as a candidate for further investigation in cancer therapeutics.
Agrochemicals
In the agricultural sector, this compound is explored for its potential use in developing new pesticides or herbicides due to its biological activity against pathogens and pests. Its structural characteristics may enhance efficacy compared to existing agrochemicals .
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science. It can be utilized in synthesizing advanced materials with specific electronic or optical properties, which could be beneficial in developing sensors or electronic devices .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step procedures that may include:
- Chlorination Reactions : Chlorination of ethylpyrazine derivatives under controlled conditions.
- Nucleophilic Substitution : Introduction of the carbonitrile group through nucleophilic substitution reactions.
Common Synthetic Route
Step | Reagent | Conditions | Yield |
---|---|---|---|
Synthesis | Ethylpyrazine + POCl3 | Acetonitrile at 80°C for 4h | ~65% |
This route highlights the efficiency of using phosphorus oxychloride (POCl3) as a chlorinating agent under specific conditions to produce the desired compound .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial protein synthesis, leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing precursors like substituted pyrazines with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (1:2 ratio) with sodium acetate as a catalyst yields derivatives with ~68% efficiency . Optimization involves adjusting reflux duration (2–6 hours), solvent ratios, and catalyst loading. Alternative methods include multicomponent reactions using hydrazine hydrate, aldehydes, and malononitrile under reflux with TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, achieving yields >65% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify the nitrile (CN) stretch near 2,219–2,220 cm⁻¹ and NH stretches at 3,173–3,436 cm⁻¹ .
- NMR : In H NMR, look for ethyl group signals (δ ~2.24–2.37 ppm for CH) and aromatic protons (δ ~6.56–8.01 ppm). C NMR confirms nitrile carbons (δ ~109–117 ppm) and carbonyls (δ ~165–171 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Use deuterated DMSO for consistent H NMR comparisons .
- 2D NMR techniques : Employ COSY or HSQC to resolve overlapping signals in complex derivatives .
- Recrystallization : Purify samples using ethanol/DMF to remove byproducts affecting spectral clarity .
Q. What experimental designs are recommended to study the compound’s reactivity with nucleophiles, and how can competing reaction pathways be minimized?
- Methodological Answer :
- Control reaction conditions : Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of nitrile groups .
- Stepwise addition : Introduce nucleophiles (e.g., amines or thiols) at low temperatures (0–5°C) to suppress side reactions like polymerization .
- Monitor intermediates : Employ TLC or in-situ IR to track reaction progress and isolate intermediates .
Q. How can computational modeling enhance the understanding of this compound’s potential pharmacological interactions?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., kinases or cytochrome P450) based on the compound’s electron-deficient pyrazine core .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Q. What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during storage or experimental handling?
- Methodological Answer :
- Storage : Keep the compound in amber vials under inert gas (N/Ar) at –20°C to slow hydrolysis of the nitrile group .
- Stabilizers : Add radical scavengers (e.g., BHT) to ethanol/DMSO stock solutions to prevent oxidative degradation .
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous systems to avoid base-catalyzed decomposition .
Properties
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-2-4-6(8)12-7(9)5(3-10)11-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMIYODDZMTKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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